molecular formula C8H16ClNO2S B13273303 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13273303
M. Wt: 225.74 g/mol
InChI Key: MMAYWPHNUQEGRC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 4-methylpiperidine substituent linked to an ethane-sulfonyl chloride backbone. This compound is characterized by its reactive sulfonyl chloride group (-SO₂Cl), which enables diverse applications in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other functionalized derivatives. The 4-methylpiperidine moiety contributes steric bulk and modulates electronic properties, influencing its reactivity and selectivity in chemical transformations.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-8-2-4-10(5-3-8)6-7-13(9,11)12/h8H,2-7H2,1H3

InChI Key

MMAYWPHNUQEGRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Route 1: Direct Sulfonation Followed by Chlorination

  • Step 1: Formation of 2-(4-Methylpiperidin-1-yl)ethane Sulfonic Acid
    Reacting 4-methylpiperidine with ethylene sulfonic acid or its derivatives under nucleophilic substitution conditions. For example:
    $$
    \text{4-Methylpiperidine} + \text{HSO}3\text{-CH}2\text{-CH}_2\text{-X} \rightarrow \text{2-(4-Methylpiperidin-1-yl)ethane Sulfonic Acid} + \text{HX}
    $$
    Here, $$ X = \text{Leaving Group (e.g., Cl, Br)} $$.

  • Step 2: Conversion to Sulfonyl Chloride
    Treat the sulfonic acid with excess thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$):
    $$
    \text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{SO}2 + \text{HCl}
    $$
    Conditions : Reflux in anhydrous dichloromethane or toluene for 4–6 hours.

Route 2: Sulfur Trioxide Complex Method

Use a sulfur trioxide–amine complex (e.g., pyridine–$$ \text{SO}_3 $$) to sulfonate 2-(4-methylpiperidin-1-yl)ethane, followed by chlorination.

Sulfonamide Chlorination Pathway

Step 1: Synthesis of Sulfonamide Precursor

React 4-methylpiperidine with 2-chloroethanesulfonamide:
$$
\text{4-Methylpiperidine} + \text{Cl-CH}2\text{-CH}2\text{-SO}2\text{NH}2 \rightarrow \text{2-(4-Methylpiperidin-1-yl)ethane Sulfonamide} + \text{HCl}
$$
Conditions : Base (e.g., $$ \text{Et}_3\text{N} $$), polar aprotic solvent (e.g., DMF), 50–60°C.

Step 2: Chlorination of Sulfonamide

Treat the sulfonamide with thionyl chloride:
$$
\text{RSO}2\text{NH}2 + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{NH}4\text{Cl} + \text{SO}2}
$$
Conditions : Reflux in anhydrous $$ \text{CH}2\text{Cl}2 $$, 2–3 hours.

Oxidative Chlorination of Thiols

Step 1: Thiol Intermediate Formation

Synthesize 2-(4-methylpiperidin-1-yl)ethane thiol via nucleophilic substitution:
$$
\text{4-Methylpiperidine} + \text{HS-CH}2\text{-CH}2\text{-X} \rightarrow \text{2-(4-Methylpiperidin-1-yl)ethane Thiol} + \text{HX}
$$

Step 2: Oxidation and Chlorination

Oxidize the thiol to sulfonic acid using $$ \text{H}2\text{O}2 $$ or $$ \text{KMnO}4 $$, followed by chlorination with $$ \text{SOCl}2 $$.

Comparative Analysis of Methods

Method Advantages Challenges
Sulfonic Acid Chlorination High yield, scalable Requires handling corrosive $$ \text{SOCl}_2 $$
Sulfonamide Route Mild conditions, fewer byproducts Additional step for sulfonamide synthesis
Thiol Oxidation Versatile for functionalized derivatives Multiple steps, oxidation control needed

Key Considerations

  • Steric Effects : The 4-methyl group on piperidine may hinder nucleophilic substitution; elevated temperatures or catalytic agents (e.g., DMAP) may be required.
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) is recommended due to the compound’s sensitivity to moisture.
  • Safety : Thionyl chloride releases $$ \text{SO}_2 $$ and $$ \text{HCl} $$; reactions must be conducted in a fume hood with appropriate quenching protocols.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom adjacent to the chloride more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound* C₈H₁₅ClNO₂S ~220.7 (calc.) Not Available Contains 4-methylpiperidine; high steric bulk; moderate nucleophilic reactivity.
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 579475-81-3 Tetrahydropyran substituent; polar ether linkage enhances solubility .
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride C₄H₄ClF₄NO₂S Not Reported 1934807-93-8 Fluorinated pyrrolidine; increased electronegativity and reactivity .
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.6564 1215974-61-0 Methoxyethoxy side chain; used as a protecting group in synthesis .
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 249.67 1253739-20-6 Electron-withdrawing nitro group; directs electrophilic substitution .

*Note: Properties for this compound are estimated based on analogs.

Reactivity and Stability

  • Steric Effects: The 4-methylpiperidine group in the target compound imposes greater steric hindrance compared to smaller substituents (e.g., methoxyethoxy in ).
  • Electronic Effects : Fluorinated analogs (e.g., 3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride ) exhibit heightened electrophilicity due to electron-withdrawing fluorine atoms, whereas the 4-methylpiperidine group offers mild electron-donating effects via its alkyl chain.
  • Solubility : Compounds with ether linkages (e.g., 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride ) or polar groups demonstrate superior solubility in polar solvents compared to the target compound, which may require aprotic solvents for optimal reactivity.

Stability and Handling

  • Hydrolytic Sensitivity : All sulfonyl chlorides are moisture-sensitive, but steric protection from the 4-methylpiperidine group may slightly enhance stability compared to less hindered analogs.
  • Storage : Like related compounds, it should be stored under inert conditions (argon or nitrogen) at low temperatures (-20°C) to prevent decomposition .

Research Findings and Trends

  • Steric vs. Electronic Tuning : Recent studies highlight the balance between steric bulk and electronic effects in sulfonyl chlorides. For example, fluorinated derivatives prioritize reactivity , while bulky groups (e.g., 4-methylpiperidine) favor selective transformations.
  • High-Throughput Synthesis : Automated platforms increasingly utilize sulfonyl chlorides like 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride for combinatorial library synthesis, a trend that could extend to the target compound.

Biological Activity

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H16ClN1O2S\text{C}_9\text{H}_{16}\text{ClN}_1\text{O}_2\text{S}

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable intermediate in synthetic organic chemistry.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study on various sulfonyl phenoxides demonstrated their effectiveness against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The antimicrobial activities were assessed using standard microbiological methods, which could suggest similar potential for this compound .

Inhibition of Enzymatic Activity

Sulfonyl chlorides are known to inhibit various enzymes through covalent modification. For instance, sulfonyl fluorides have been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid signaling. The inhibition of FAAH by sulfonyl compounds highlights the potential of this compound in modulating lipid signaling pathways .

Neurological Applications

In neuropharmacology, sulfonyl compounds have been explored for their effects on neurotransmitter systems. For example, some derivatives have shown promise in modulating GABAergic and glutamatergic signaling pathways. This modulation can lead to therapeutic effects in conditions such as anxiety and depression . The specific activity of this compound in these contexts requires further investigation but is a promising area for future research.

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits fatty acid amide hydrolase (FAAH)
AnticancerPotential selective cytotoxicity against cancer cell lines
Neurological ModulationPossible modulation of GABAergic and glutamatergic pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • The Thiourea/NCBSI/HCl system enables efficient synthesis of alkyl sulfonyl chlorides via telescoping alkyl halides to sulfonyl chlorides. Key parameters include stoichiometric control of N-chloro reagents and reaction time to minimize hydrolysis. For example, optimizing the molar ratio of thiourea to NCBSI (1:1.2) and maintaining anhydrous conditions can improve yields .
  • Methodological Tip: Monitor reaction progress via TLC or in situ NMR to detect intermediates (e.g., sulfenamides) and ensure complete conversion to the sulfonyl chloride.

Q. Which analytical techniques are critical for confirming the structure and purity of this sulfonyl chloride?

  • 1H/13C NMR Spectroscopy: Characteristic peaks for the sulfonyl chloride group (e.g., δ ~3.6–3.8 ppm for CH2-SO2Cl protons) and the 4-methylpiperidinyl moiety (e.g., δ ~2.3–2.5 ppm for methyl groups) .
  • Elemental Analysis: Discrepancies between calculated and observed values (e.g., carbon content: 31.93% calc. vs. 34.24% obs.) may indicate impurities or side products, necessitating purification via column chromatography or recrystallization .

Q. How should researchers handle and store this compound to prevent degradation?

  • Sulfonyl chlorides are highly moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., dry DCM or THF) for reactions to avoid hydrolysis. Safety protocols include working in a fume hood and using PPE due to potential lachrymatory effects .

Advanced Research Questions

Q. How does the 4-methylpiperidinyl substituent influence the reactivity of the sulfonyl chloride in nucleophilic substitutions?

  • The piperidinyl group’s steric bulk and electron-donating nature may reduce electrophilicity at the sulfur center, slowing reactions with weak nucleophiles (e.g., amines). Comparative kinetic studies with analogs (e.g., 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride) can elucidate substituent effects .
  • Experimental Design: Conduct Hammett studies using para-substituted aryl nucleophiles to quantify electronic effects on reaction rates.

Q. What strategies enable the use of this sulfonyl chloride as a reagent for introducing fluorinated groups?

  • Fluorinated analogs (e.g., 2-(pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride) demonstrate utility as fluorination reagents. The methylpiperidinyl group could stabilize transition states in SN2 mechanisms, enhancing selectivity in fluorosulfonylation reactions .
  • Mechanistic Insight: Use DFT calculations to model the transition state and identify steric/electronic contributions of the piperidinyl group.

Q. How can researchers address discrepancies in elemental analysis data for sulfonyl chlorides?

  • Contradictions between theoretical and experimental values (e.g., nitrogen content: 6.21% calc. vs. 7.12% obs.) may arise from residual solvents or byproducts. Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to validate molecular integrity .

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